tert-Butyl (2,4-dichlorophenoxy)acetate
Description
tert-Butyl (2,4-dichlorophenoxy)acetate is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used synthetic auxin herbicide. The tert-butyl group imparts unique physicochemical properties, such as increased lipophilicity and steric hindrance, which influence its solubility, volatility, and environmental persistence. The tert-butyl ester is hypothesized to exhibit enhanced stability and slower degradation compared to smaller esters, making it a candidate for controlled-release herbicide formulations .
Properties
CAS No. |
36304-26-4 |
|---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 |
InChI Key |
PJJFWHCUFJXWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2,4-dichlorophenoxy)acetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and tert-butyl alcohol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2,4-dichlorophenoxy)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce the 2,4-dichlorophenoxyacetate moiety into target compounds .
Biology
In biological research, this compound is studied for its herbicidal properties. It is used to investigate the mechanisms of action of herbicides and their effects on plant physiology. Researchers also explore its potential environmental impact and degradation pathways .
Medicine
While not commonly used directly in medicine, derivatives of 2,4-dichlorophenoxyacetic acid, including its butyl ester, are studied for their potential therapeutic applications. Research focuses on their effects on cellular processes and their potential use as lead compounds for drug development .
Industry
In the agricultural industry, this compound is widely used as a herbicide to control broad-leaved weeds in various crops. Its effectiveness and relatively low toxicity to non-target organisms make it a valuable tool for weed management .
Mechanism of Action
The herbicidal activity of tert-Butyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes by inducing uncontrolled cell division and growth, leading to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristematic regions, where it exerts its effects .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl ester’s higher molecular weight and branched structure likely reduce water solubility and increase soil adsorption compared to smaller esters like the ethyl variant .
- The 2-ethylhexyl ester’s longer alkyl chain results in significantly higher lipophilicity (Log P ~5.1), enhancing its penetration into waxy plant cuticles .
Environmental and Regulatory Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl (2,4-dichlorophenoxy)acetate, and how do reaction conditions influence yield?
- Methodology : A common approach involves alkylation of 2,4-dichlorophenol derivatives with tert-butyl bromoacetate. For example, in a dichloromethane/dimethylformamide (5:1) mixture, potassium carbonate (2 equivalents) and tert-butyl bromoacetate (2 equivalents) are stirred under argon for 24 hours . Alternative methods include refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid for esterification, followed by recrystallization .
- Key Variables : Solvent polarity (e.g., DMF enhances nucleophilicity), reaction time (≥24 hours for complete conversion), and stoichiometric ratios (excess alkylating agent improves yield).
Q. What analytical techniques are recommended for characterizing this compound?
- Spectroscopic Methods :
- NMR : Confirm ester linkage via tert-butyl protons (δ ~1.4 ppm) and acetate carbonyl (δ ~170 ppm in NMR) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?
- Contradiction Analysis : Discrepancies in SN1 vs. SN2 mechanisms may arise from solvent effects (polar aprotic vs. protic). For example, tert-butyl esters hydrolyze faster in acidic conditions via carbocation intermediates (SN1), while neutral/basic conditions favor bimolecular pathways .
- Experimental Design : Compare reaction rates in DMSO (SN2-favoring) vs. ethanol/water (SN1-favoring), monitored by NMR .
Q. What strategies improve the scalability of this compound synthesis?
- Process Optimization :
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side products (e.g., di-alkylated byproducts) .
- Membrane Separation : Remove unreacted phenol derivatives via nanofiltration (MWCO ~300 Da) .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- DFT Calculations : Simulate hydrolysis pathways using Gaussian 16 at the B3LYP/6-31G(d) level. Results correlate with experimental half-lives (e.g., t ~4 hours at pH 2) .
- pH-Dependent Degradation : Acidic conditions cleave the ester bond via protonation of the carbonyl oxygen, validated by LC-MS degradation product analysis .
Data Gaps and Research Frontiers
Q. Why are there inconsistencies in reported toxicity profiles, and how can they be addressed?
- Data Limitations : Limited acute toxicity studies (e.g., LD values vary due to assay protocols). Conduct standardized OECD 423 tests in rodent models, comparing oral vs. dermal exposure .
- Metabolite Identification : Use LC-HRMS to identify toxic metabolites (e.g., 2,4-dichlorophenol) in in vitro hepatocyte assays .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
